2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
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Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate is a fluorinated methacrylate compound with the molecular formula C_9H_7F_9O_2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Substitution: The products depend on the substituent introduced.
Hydrolysis: The major products are methacrylic acid and 2,2,3,3,4,4,5,5,5-Nonafluoropentanol.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated polymers with unique properties.
Biology: It is used in the development of biocompatible materials for medical devices.
Medicine: It is explored for use in drug delivery systems due to its chemical stability.
Industry: It is used in coatings, adhesives, and sealants for its resistance to harsh chemicals and environmental conditions.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate primarily involves its ability to form stable polymers through free radical polymerization. The fluorinated side chains provide unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
Uniqueness
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate is unique due to its specific fluorination pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring both chemical resistance and the ability to undergo polymerization.
Properties
CAS No. |
59006-65-4 |
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Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H7F9O2/c1-4(2)5(19)20-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h1,3H2,2H3 |
InChI Key |
XBZLJCYNLZUIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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